3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline scaffold. Its structure includes:
- Ethoxy group at the 4-position of the phenyl ring attached to C-2.
- Ethyl substituent at C-8 of the quinoline core.
- Phenyl group at the N-1 position.
This compound belongs to the pyrazolo[4,3-c]quinoline family, which is recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-18-10-15-24-22(16-18)26-23(17-27-24)25(19-11-13-21(14-12-19)30-4-2)28-29(26)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPWIAKKJVZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is the SLC15A4 protein. This protein is a part of the innate immune system and plays a crucial role in pathogen-recognition pathways. Dysregulation of these pathways is associated with multiple autoimmune disorders.
Mode of Action
The compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation. This binding is incompatible with the binding of another protein, TASL, on the cytoplasmic side. As a result, TASL undergoes degradation. This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL.
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway. By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5. This interruption prevents downstream proinflammatory responses.
Pharmacokinetics
Quinolone antibiotics, which share a similar structure, generally exhibit concentration-dependent bactericidal activity. The peak/MIC and AUC/MIC ratios are potential pharmacodynamic predictors of clinical and microbiological outcomes, as well as the development of bacterial resistance.
Biological Activity
3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural features that contribute to its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.49 g/mol. The compound features a complex structure that combines a pyrazole ring with quinoline, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung) | 1.00 ± 0.42 | >25 |
| HT-29 (Colon) | Not reported | Not reported |
| MKN-45 (Stomach) | Not reported | Not reported |
| U87MG (Brain) | Not reported | Not reported |
| SMMC-7721 (Liver) | Not reported | Not reported |
| H460 (Lung) | Not reported | Not reported |
The above table summarizes the cytotoxic activity of related compounds, indicating that derivatives can have low IC50 values, suggesting high potency against specific cancer types .
The mechanisms through which these compounds exert their anticancer effects are multifaceted:
- Inhibition of Cell Proliferation : Pyrazoloquinolines have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : Some studies suggest that these compounds may target specific signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Case Studies
A notable study evaluated the biological activity of various pyrazoloquinoline derivatives, including this compound against several cancer cell lines. The results indicated a promising anticancer effect with selectivity towards hematological tumor cells. The presence of electronegative groups was found to enhance cytotoxicity significantly .
Another study focused on the synthesis and biological evaluation of new derivatives, demonstrating that modifications in the chemical structure could lead to improved anticancer activity. For instance, the introduction of halogen substituents on the phenyl ring was correlated with increased potency against certain cancer types .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro.
- Case Study : In a study involving lipopolysaccharide-induced inflammation in macrophages, treatment with N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
| Inflammatory Marker | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 100 |
| IL-6 | 300 | 120 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide with various biological targets.
- Target Proteins : The compound was docked against several proteins involved in cancer pathways, including BCL-2 and caspases.
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| BCL-2 | -9.5 |
| Caspase-3 | -8.7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural and Physicochemical Properties
Key Observations :
- ELND006 and ELND007 incorporate sulfonyl and fluorinated groups, enhancing metabolic stability and selectivity for amyloid-beta over Notch signaling .
- Methoxy/ethoxy substitutions (e.g., 8-ethoxy in ) improve pharmacokinetic profiles by modulating electronic and steric properties.
Anti-Inflammatory Activity
- Compound 2i (3-amino-4-(4-hydroxyphenylamino)) inhibits LPS-induced NO production (IC50: 0.2 μM), comparable to the control drug 1400W. Its mechanism involves suppression of iNOS and COX-2 expression .
- The ethoxy group may enhance stability, but the lack of a free amino group could reduce potency .
Anticancer Activity
- Pyrano[3,2-c]quinoline analogues synthesized via microwave-assisted methods show moderate-to-good cytotoxicity against MCF-7 and A549 cell lines (IC50: 10–50 μM). The ethyl group in the target compound may similarly enhance hydrophobic interactions with cancer cell targets .
Neuroprotective Activity
- ELND006 selectively inhibits amyloid-beta production (IC50: 3 nM) without affecting Notch cleavage, highlighting the role of sulfonyl and fluorinated substituents in target specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting substituted phenylhydrazines with aldehydes or ketones to form hydrazones (e.g., using 4-ethoxyphenylhydrazine and ethyl-substituted quinoline precursors).
Cyclization : Intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the pyrazoloquinoline core.
Functionalization : Introducing substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution for the ethoxyphenyl and ethyl groups .
- Optimization : Yield improvements (70–85%) are achieved using Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions and controlled temperatures (80–120°C) during cyclization .
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺: 437.2 g/mol, observed: 437.1 g/mol) .
- X-ray Crystallography : Resolve the orthorhombic crystal system (space group P2₁2₁2₁) with bond angles (e.g., C-N-C: 118°) and torsion angles confirming planar pyrazoloquinoline core .
Advanced Research Questions
Q. How do electronic effects of the 4-ethoxyphenyl and 8-ethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Ethoxyphenyl : The electron-donating ethoxy group activates the phenyl ring for electrophilic substitution, enhancing reactivity in Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids).
- 8-Ethyl Group : Steric hindrance from the ethyl group may slow reactions at the 8-position but stabilizes intermediates via hydrophobic interactions. Computational studies (DFT) predict electron density redistribution, favoring nucleophilic attack at the 3-position .
- Data Table :
| Substituent | Hammett Constant (σ) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 4-Ethoxy | -0.24 (para) | 1.2 × 10⁻³ |
| 8-Ethyl | +0.56 (steric) | 0.8 × 10⁻³ |
| Source: Adapted from substituent reactivity studies in pyrazoloquinolines |
Q. What experimental and computational strategies resolve contradictions in reported biological activity (e.g., COX-2 inhibition vs. kinase selectivity)?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., COX-2 inhibition using ELISA vs. kinase profiling via radiometric assays).
- Molecular Docking : Use AutoDock Vina to model ligand-protein interactions. For example, ethoxyphenyl may bind COX-2’s hydrophobic pocket (binding energy: -9.2 kcal/mol), while the ethyl group disrupts ATP-binding sites in kinases .
- Meta-Analysis : Pool data from PubChem (AID 1259365) and ChEMBL to identify structure-activity trends across analogs .
Q. How can regioselectivity challenges during functionalization of the pyrazoloquinoline core be mitigated?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -B(OH)₂ at the 4-position) to steer electrophiles to desired positions, later removed via hydrolysis .
- Microwave-Assisted Synthesis : Enhance regioselectivity (90% purity) by accelerating reaction kinetics (e.g., 150°C, 10 min) compared to conventional heating (12 h) .
Methodological Best Practices
- Purity Assurance : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity. Adjust mobile phase pH to 3.0 (with TFA) for peak sharpening .
- Stability Testing : Store the compound in amber vials at -20°C under argon. Monitor degradation via LC-MS over 6 months; <5% decomposition indicates suitability for long-term studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
